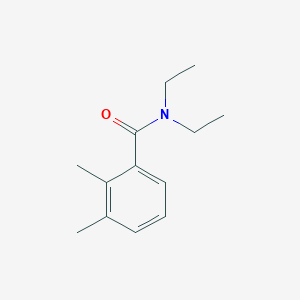

N,N-Diethyl-2,3-dimethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2,3-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-5-14(6-2)13(15)12-9-7-8-10(3)11(12)4/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVYLWURFNYXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575907 | |

| Record name | N,N-Diethyl-2,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57806-76-5 | |

| Record name | N,N-Diethyl-2,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N-Diethyl-2,3-dimethylbenzamide

A comprehensive exploration of N,N-Diethyl-2,3-dimethylbenzamide, a substituted aromatic amide. This document details its chemical identity, physicochemical properties, synthesis, and safety considerations, providing essential information for researchers and drug development professionals.

Chemical Identity and Structure

This compound is an organic compound characterized by a benzene ring substituted with a diethylamide group and two adjacent methyl groups. Its structure is analogous to the well-known insect repellent DEET (N,N-Diethyl-meta-toluamide), with the key difference being the presence and position of the two methyl groups on the aromatic ring.

Nomenclature and Chemical Identifiers

Molecular Formula and Weight

Structural Representation

The molecule consists of a central benzamide core. The benzene ring is substituted at the C1 position by a carbonyl group, which is in turn bonded to a nitrogen atom. This nitrogen is substituted with two ethyl groups. Furthermore, the benzene ring is substituted with methyl groups at the C2 and C3 positions, adjacent to the amide functional group.

Caption: 2D structure of this compound.

Physicochemical and Spectral Properties

The physical and spectral properties of a compound are critical for its identification, purification, and application. While specific, experimentally verified data for this compound is not extensively published, properties can be inferred from closely related analogs and supplier data.

Physicochemical Data Summary

The following table summarizes key physicochemical properties. Data for related isomers are included for comparative context.

| Property | This compound | N,N-Diethyl-3-methylbenzamide (DEET) | N,N-Dimethylbenzamide |

| CAS Number | 57806-76-5[1][2][3] | 134-62-3[4][5] | 611-74-5[6][7] |

| Molecular Formula | C₁₃H₁₉NO[1][2] | C₁₂H₁₇NO[5] | C₉H₁₁NO[6][7] |

| Molecular Weight | 205.30 g/mol [1][2] | 191.27 g/mol [4][8] | 149.19 g/mol [6][7] |

| Physical Form | Solid (inferred) | Liquid[4][8] | White crystalline solid[6] |

| Boiling Point | Not available | 111 °C @ 1 mmHg[4][5] | 132-133 °C @ 15 mmHg[7] |

| Melting Point | Not available | Not applicable | 43-45 °C |

| Density | Not available | 0.998 g/mL at 20 °C[8] | ~1.0 g/cm³[9] |

| Solubility | Soluble in organic solvents | Soluble in water and organic solvents[5][10] | Soluble in water[7] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for structural elucidation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, and the two ethyl groups on the amide nitrogen. Due to hindered rotation around the carbonyl-nitrogen (C-N) bond, a common feature in N,N-disubstituted amides, the signals for the ethyl groups (both the CH₂ and CH₃) may appear as two separate, broadened sets of resonances rather than single sharp quartet and triplet signals.[11] This phenomenon is temperature-dependent. The aromatic region would display a complex pattern corresponding to the three protons on the 1,2,3-trisubstituted benzene ring. The two methyl groups on the ring would appear as distinct singlets in the aliphatic region.

-

¹³C NMR : The carbon NMR spectrum would show characteristic signals for the carbonyl carbon (~170 ppm), aromatic carbons (120-140 ppm), the N-alkyl carbons (in the 40-50 ppm and 10-15 ppm ranges for CH₂ and CH₃ respectively), and the ring-substituted methyl carbons (~20 ppm). Similar to ¹H NMR, the hindered rotation can lead to two distinct signals for the corresponding carbons of the two ethyl groups.[12]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band corresponding to the C=O (amide I band) stretching vibration, typically found in the region of 1630-1680 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic and aliphatic groups (~2850-3100 cm⁻¹) and C-N stretching.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight (m/z 205.30). Key fragmentation patterns would likely involve the loss of an ethyl group and cleavage adjacent to the carbonyl group, leading to a prominent benzoyl-type fragment.

Synthesis and Reactivity

N,N-disubstituted benzamides are typically synthesized via the acylation of a secondary amine with an activated carboxylic acid derivative, most commonly an acyl chloride.

General Synthetic Pathway

The most direct route for the synthesis of this compound involves the reaction of 2,3-dimethylbenzoyl chloride with diethylamine. The reaction is typically performed in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is a representative procedure adapted from standard methods for benzamide synthesis.[13][14]

-

Acid Chloride Formation : To a solution of 2,3-dimethylbenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) may be added.

-

Reaction Monitoring : Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Solvent Removal : After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2,3-dimethylbenzoyl chloride.

-

Amidation Reaction : Dissolve the crude acyl chloride in fresh, dry DCM and cool to 0 °C in an ice bath.

-

Amine Addition : Slowly add a solution of diethylamine (2.2 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM to the stirred acyl chloride solution. The excess diethylamine also acts as an acid scavenger.

-

Reaction Completion : After the addition is complete, remove the cooling bath and stir the mixture at room temperature for several hours to overnight.

-

Aqueous Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and finally with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Potential Applications

While this compound is not as widely studied or used as its isomer DEET, its structural similarity suggests potential applications in fields requiring bioactive molecules.

-

Insect Repellent : The primary and most probable application is as an insect repellent. The efficacy of DEET is well-established, and it is plausible that other isomers, including this one, possess similar activity. The specific substitution pattern on the aromatic ring can influence properties like volatility, receptor binding affinity, and duration of action, making it a candidate for comparative studies against DEET.[15]

-

Agrochemicals and Pharmaceuticals : Benzamide derivatives are a common scaffold in a variety of biologically active compounds. This molecule could serve as an intermediate or a lead compound in the development of new pesticides, herbicides, or therapeutic agents.[10]

Safety and Handling

-

Hazard Identification : Based on analogs like DEET and N,N-diethylbenzamide, the compound may be harmful if swallowed or in contact with skin.[16][17] It is expected to cause skin irritation and serious eye irritation.[16][17][18]

-

Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. Store away from strong oxidizing agents, acids, and bases.[5][16]

References

- Vertex AI Search. N, N-Diethyl-2, 3-dimethylbenzamide, min 98% (GC), 1 gram.

- Vulcanchem. N,N-Diethyl-2-methylbenzamide - 26545-51-7.

- ChemicalBook. This compound | 57806-76-5.

- Fisher Scientific. This compound 98.0+%, TCI America™.

- PubChem. N,N-Dimethylbenzamide | C9H11NO | CID 11916.

- PubChem. N,N-Diethylbenzamide | C11H15NO | CID 15542.

- ChemBK. N,N-DIETHYLBENZAMIDE.

- Sigma-Aldrich. N,N-DIETHYLBENZAMIDE AldrichCPR.

- PrepChem.com. Synthesis of N,N-Diethylbenzamide.

- CHEMICAL POINT. N,N-Diethyl-3-methylbenzamide.

- Fisher Scientific. N,N-Dimethylbenzamide, 98+%.

- Solubility of Things. N,N-Dimethylbenzamide.

- Sigma-Aldrich. N,N-Diethyl-3-methylbenzamide 97 134-62-3.

- Sigma-Aldrich. N,N-Dimethylbenzamide 99 611-74-5.

- Solubility of Things. DEET.

- Fisher Scientific.

- ResearchGate.

- ChemicalBook. N,N-Dimethylbenzamide synthesis.

- ChemicalBook. N,N-Dimethylbenzamide | 611-74-5.

- Guidechem. N,N-Dimethylbenzamide 611-74-5 wiki.

- Thermo Fisher Scientific.

- Thermo Fisher Scientific.

- MDPI. N,N-Diethyl-3-methylbenzamide.

- SpectraBase. n,n-Diethylbenzamide - Optional[13C NMR] - Chemical Shifts.

- Reddit. NMR spectrum of n,n-diethylbenzamidr.

- SciELO Cuba. A new method for synthesis of N,N-diethyl-m-methylbenzamide.

- The Royal Society of Chemistry. Contents.

- Thermo Scientific Chemicals. N,N-Diethyl-3-methylbenzamide, 97% 100 g | Buy Online.

Sources

- 1. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 57806-76-5 [chemicalbook.com]

- 4. N,N-ジエチル-3-メチルベンズアミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N,N-Diethyl-3-methylbenzamide, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N-Dimethylbenzamide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. chemicalpoint.eu [chemicalpoint.eu]

- 9. echemi.com [echemi.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. reddit.com [reddit.com]

- 12. spectrabase.com [spectrabase.com]

- 13. prepchem.com [prepchem.com]

- 14. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

- 15. N,N-Diethyl-2-methylbenzamide (26545-51-7) for sale [vulcanchem.com]

- 16. fishersci.com [fishersci.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to N,N-Diethyl-2,3-dimethylbenzamide (CAS Number 57806-76-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Benzamide

N,N-Diethyl-2,3-dimethylbenzamide, a substituted aromatic amide, belongs to a class of compounds renowned for their diverse biological activities. While its isomer, N,N-diethyl-3-methylbenzamide (DEET), is globally recognized as the gold standard in insect repellents, the subject of this guide, with its vicinal dimethyl substitution pattern, remains a less-explored entity in publicly accessible scientific literature.[1] This guide aims to provide a comprehensive technical overview of this compound by leveraging established principles of organic synthesis and spectroscopic analysis, alongside comparative data from its close structural analogues. The information herein is presented to facilitate further research and development efforts into this and related molecules. Due to the limited specific experimental data for this compound, some information is based on well-established principles and data from analogous compounds.

Synthetic Pathway: A Reliable and Scalable Approach

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the activation of 2,3-dimethylbenzoic acid to its corresponding acid chloride, followed by amidation with diethylamine. This approach is a cornerstone of amide synthesis, valued for its high yields and scalability.

Step 1: Synthesis of 2,3-Dimethylbenzoyl Chloride

The initial step involves the conversion of 2,3-dimethylbenzoic acid to the more reactive 2,3-dimethylbenzoyl chloride. Thionyl chloride is a common and effective reagent for this transformation.[2]

Experimental Protocol:

-

Materials: 2,3-Dimethylbenzoic acid, thionyl chloride, dry benzene (or an alternative anhydrous solvent such as toluene).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, suspend 2,3-dimethylbenzoic acid (1.0 eq) in dry benzene.

-

Add thionyl chloride (1.5 - 2.0 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours, or until the evolution of HCl gas ceases.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield crude 2,3-dimethylbenzoyl chloride, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

The final product is synthesized via the Schotten-Baumann reaction, where the previously prepared 2,3-dimethylbenzoyl chloride is reacted with diethylamine in the presence of a base to neutralize the HCl byproduct.[3]

Experimental Protocol:

-

Materials: 2,3-Dimethylbenzoyl chloride, diethylamine, triethylamine (or another suitable base), and an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure:

-

Dissolve diethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 2,3-dimethylbenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

-

Sources

An In-Depth Technical Guide to the Mechanism of Action of N,N-Diethyl-2,3-dimethylbenzamide and its Archetype, DEET

Abstract

N,N-Diethyl-m-toluamide (DEET) has remained the gold standard for insect repellents for over half a century, its efficacy largely unparalleled. Yet, the precise molecular mechanisms underpinning its powerful repellent properties have been a subject of intense scientific debate and investigation. This guide synthesizes the current understanding of how DEET and related N,N-Diethylbenzamides, including the specific analogue N,N-Diethyl-2,3-dimethylbenzamide, exert their effects on hematophagous insects. We will deconstruct the multi-modal nature of DEET's action, which encompasses both olfaction--mediated spatial repellency and contact-based gustatory and neurological deterrence. This document moves beyond a simple literature review to provide a causal analysis of experimental findings, detailing the key molecular targets—from olfactory and gustatory receptors to critical neural enzymes—and the structural basis for these interactions. By elucidating the intricate signaling pathways and providing detailed protocols for cornerstone experimental techniques, this guide aims to equip researchers with a robust framework for future discovery and development in the field of insect repellents.

The Multi-Modal Nature of DEET Repellency: A Contentious Landscape

The repellent action of DEET is not governed by a single, simple mechanism but rather by a complex interplay of effects that disrupt an insect's host-seeking behavior at multiple stages. These actions can be broadly categorized into two domains: those that occur at a distance (olfactory) and those that require direct contact (gustatory/neurological). Historically, several competing hypotheses have been proposed, and current evidence suggests that these are not mutually exclusive; instead, they likely contribute concertedly to DEET's overall effectiveness.

Olfactory Mechanisms: Action in the Vapor Phase

DEET is a volatile compound, and its ability to repel insects from a distance is a critical component of its function.[1] Three primary hypotheses have been advanced to explain its olfactory mode of action.[2]

-

The Inhibition Hypothesis (Masking): An early and influential theory posited that DEET works by "masking" or "jamming" the insect's olfactory senses, rendering it unable to detect the chemical cues—primarily lactic acid and carbon dioxide—that signify a host.[2][3] Electrophysiological studies have confirmed that DEET can reduce the firing rate of olfactory receptor neurons (ORNs) that are normally excited by lactic acid.[2] This inhibitory effect has been demonstrated on a subset of Odorant Receptors (ORs) when co-presented with their activating odorants.[2] However, this hypothesis has been challenged by findings that mutant mosquitoes lacking the essential olfactory co-receptor Orco, while unable to smell many host odors, can still be repelled by DEET, suggesting DEET does not simply work by blocking all odor detection.[2]

-

The "Smell and Avoid" Hypothesis (Direct Activation): A growing body of evidence supports the view that insects find the smell of DEET itself to be inherently aversive. This model proposes that DEET acts as a direct agonist, binding to and activating specific chemosensory receptors that trigger a behavioral avoidance pathway.[2] In Drosophila, the ionotropic receptor Ir40a has been identified as a key DEET sensor.[2] Furthermore, electrophysiological recordings from mosquito antennae have identified specific ORNs that are directly excited by DEET.[4] This hypothesis is strongly supported by recent structural biology breakthroughs.

-

The Confusant Hypothesis: This hypothesis suggests that DEET doesn't simply block or activate, but rather creates a chaotic and nonsensical olfactory signal. By simultaneously inhibiting some ORNs and exciting others, DEET may corrupt the host-odor signal, making it difficult for the insect to process and navigate toward the source.[2] Early studies documented this complex pattern of excitation and inhibition across different types of sensilla on the mosquito antenna.[2]

Caption: Competing and complementary olfactory mechanisms of DEET action.

Contact-Mediated Mechanisms: Gustatory and Neurological Repellency

Even if an insect lands on a DEET-treated surface, repellency is not circumvented. DEET also acts as a potent anti-feedant through direct contact.

-

Gustatory Repellency (Taste): Insects find DEET intensely bitter and unpalatable. Studies have shown that mosquitoes that land on a DEET-treated surface will not attempt to blood-feed.[2] This aversive response is mediated by gustatory receptors (GRs) located on the insect's proboscis and legs. In Drosophila, DEET activates a suite of bitter-taste neurons, including those expressing the receptor Gr66a, which effectively vetoes the "sweet" signal that would otherwise encourage feeding.[2][5]

-

Direct Neurological Interference: Beyond sensory perception, there is compelling evidence that DEET can directly interfere with core neurological functions.

-

Acetylcholinesterase (AChE) Inhibition: AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine at the synapse. Some studies have shown that DEET can act as an AChE inhibitor.[6] This effect is notably strengthened when DEET is combined with carbamate insecticides, suggesting a synergistic neurotoxicity.[7] While the potency of DEET as an AChE inhibitor is low compared to dedicated insecticides, this interaction points to a distinct neurological mode of action.[6][8]

-

Octopamine Receptor Modulation: Octopamine is a key neurotransmitter in insects, analogous to norepinephrine in vertebrates. Research has demonstrated that DEET can cause neuroexcitation in the insect central nervous system by acting on octopamine receptors, leading to an increase in intracellular free calcium.[8] This effect is blocked by the octopamine receptor antagonist phentolamine, providing strong evidence for this pathway.[8]

-

Ion Channel Blockade: DEET has also been found to block voltage-gated sodium (Na+) and potassium (K+) channels in rat cortical neurons, with IC50 values in the micromolar range.[8] This action could contribute to its neurological effects by altering membrane excitability.

-

Caption: Contact-based mechanisms of DEET involving taste and direct neural targets.

The Molecular and Structural Basis for DEET Interaction

Understanding the mechanism of action requires examining how DEET physically interacts with its protein targets. Recent advancements in structural biology have provided unprecedented insight into these interactions.

Key Molecular Targets

DEET's promiscuity is evident in the range of proteins it has been shown to modulate.

| Molecular Target | Protein Family/Type | Organism(s) Studied | Proposed Effect of DEET |

| Orco | Olfactory Co-Receptor | Aedes aegypti, Drosophila | Required for vapor-phase repellency; DEET inhibits a subset of OR/Orco complexes.[2] |

| Ir40a | Ionotropic Receptor | Drosophila melanogaster | Direct activation; acts as a primary DEET sensor for avoidance.[2] |

| MhOR5 | Odorant Receptor | Machilis hrabei | Direct activation (agonist); structural model for DEET binding.[9] |

| Gr66a, Gr33a | Gustatory Receptors | Drosophila melanogaster | Direct activation of bitter-sensing neurons, leading to feeding aversion.[2][10] |

| AgamOBP1 | Odorant Binding Protein | Anopheles gambiae | Binds and transports DEET; structural model for initial odorant capture.[11] |

| Acetylcholinesterase | Enzyme | Insect & Mammalian | Inhibition of enzymatic activity, leading to neurotoxicity.[6] |

| Octopamine Receptors | G-Protein Coupled Receptor | Spodoptera frugiperda (cells) | Activation, leading to increased intracellular calcium and neuroexcitation.[8] |

Structural Insights into Receptor Binding

-

Odorant Receptor (OR) Binding: Cryo-electron microscopy of the insect olfactory receptor MhOR5 in complex with DEET revealed that DEET binds within a simple, hydrophobic pocket located in the transmembrane domain of each receptor subunit.[9][12] The binding is not dependent on specific, strong polar interactions but rather on a distributed network of hydrophobic and π-stacking interactions.[9] This structural logic helps explain how a single receptor can recognize diverse chemical structures and how DEET can act as a broad-spectrum agonist on this type of receptor.

-

Odorant Binding Protein (OBP) Interaction: X-ray crystallography of the Anopheles gambiae OBP, AgamOBP1, showed that DEET binds at the entrance of a long, hydrophobic tunnel within the protein.[11] This interaction is stabilized by numerous non-polar contacts and a single, critical hydrogen bond, which is thought to be key for recognition.[11] This represents the first step in the olfactory cascade: the capture of the repellent molecule from the air for presentation to the membrane-bound receptors.

Structure-Activity Relationship of N,N-Diethylbenzamides

The specific structure of DEET (N,N-Diethyl-3-methylbenzamide) is crucial to its activity, but related analogues also show repellent properties, providing a basis for structure-activity relationship (SAR) studies. The potency of novel repellents often correlates with their ability to inhibit odorant receptors.[13] While direct mechanistic data for this compound is scarce in the literature, its structural similarity to DEET suggests it likely operates through similar multi-modal mechanisms. Variations in the substitution pattern on the benzene ring can affect lipophilicity and the precise fit into receptor binding pockets, thereby modulating potency and duration of action.

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Difference from DEET |

| DEET (N,N-Diethyl-3-methylbenzamide) | C₁₂H₁₇NO | 191.27 | Single methyl group at position 3. |

| This compound | C₁₃H₁₉NO | 205.30 | Two adjacent methyl groups at positions 2 and 3. |

| N,N-Diethylbenzamide | C₁₁H₁₅NO | 177.24 | No methyl group on the benzene ring.[14] |

| N,N-Diethyl-3,5-dimethylbenzamide | C₁₃H₁₉NO | 205.30 | Two methyl groups at positions 3 and 5.[15] |

Key Experimental Methodologies and Protocols

The elucidation of DEET's mechanism of action has relied on a combination of behavioral, electrophysiological, and molecular techniques. Understanding these protocols is essential for interpreting the data and designing future experiments.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is the workhorse for characterizing the function of ion channels and receptors that can be expressed heterologously. It allows for the precise control of membrane voltage and the measurement of currents evoked by ligands.

Workflow:

-

Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small portion of the ovary is surgically removed. Oocytes are manually separated and treated with collagenase to remove the follicular cell layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the insect receptor subunits of interest (e.g., a specific OR and the co-receptor Orco). This transforms the oocyte into a protein expression factory. Injected oocytes are incubated for 2-7 days.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level (e.g., -80 mV).

-

Ligand Application: The oocyte is continuously perfused with a buffer solution. Test compounds (odorants, DEET) are dissolved in the buffer and applied for a set duration.

-

Data Acquisition: The current required to hold the voltage constant is recorded. Activation of an ion channel by a ligand (like DEET activating an OR) results in an inward or outward current, which is measured in amperes. The dose-response relationship can be determined by applying a range of ligand concentrations.[13][16]

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis of insect receptors.

Protocol: Single-Sensillum Recording (SSR)

SSR is a powerful electrophysiological technique that allows researchers to measure the real-time activity of individual ORNs housed within a single olfactory sensillum on an insect's antenna or palp. This provides exceptional resolution to determine which neurons respond to a specific chemical and how.

Workflow:

-

Insect Preparation: An insect (e.g., mosquito, fruit fly) is immobilized in a pipette tip or on a slide with wax or double-sided tape, leaving the head and antennae exposed.

-

Electrode Positioning: The preparation is placed under a high-power microscope. A ground electrode (a sharp tungsten or glass electrode) is inserted into the insect's eye or another part of the body.

-

Sensillum Targeting: A sharpened tungsten recording electrode, connected to a high-impedance amplifier, is carefully advanced using a micromanipulator to make contact with and pierce the cuticle of a single olfactory sensillum.

-

Odor Delivery: A continuous stream of purified, humidified air is directed over the antenna. A stimulus controller injects a precise pulse of air carrying the vapor of a test compound (e.g., DEET, host odor) into this main air stream.

-

Recording and Analysis: The electrode records the extracellular action potentials (spikes) from the one to four ORNs typically housed within the sensillum. The change in spike frequency from baseline upon stimulation is quantified to determine if the neuron is excited, inhibited, or unaffected by the compound.[2][16]

Caption: Workflow for Single-Sensillum Recording (SSR) from insect olfactory neurons.

Conclusion and Future Directions

The mechanism of action of N,N-Diethylbenzamides, epitomized by DEET, is decidedly complex and multi-modal. The narrative has evolved from a simple "masking" hypothesis to a sophisticated model involving direct activation of aversive olfactory pathways, contact-based taste deterrence, and direct interference with the nervous system. It is now clear that DEET is not merely a passive blocker but an active agent that insects can smell and taste, and which can modulate the function of critical neurological proteins.

The structural elucidation of DEET in complex with both an odorant receptor and an odorant binding protein provides a powerful template for rational drug design. Future research should focus on:

-

Deconvoluting the in-vivo relevance of each mechanism. While multiple modes of action have been proven in the lab, their relative contributions to repellency in a real-world setting remain to be quantified.

-

Leveraging structural data to design novel repellents with improved safety profiles and higher affinity for specific insect receptors, potentially reducing off-target effects.

-

Investigating the mechanisms of resistance, as some mosquito populations show reduced sensitivity to DEET, to ensure the long-term viability of this chemical class.

-

Conducting detailed mechanistic studies on less common but potentially valuable analogues like this compound to explore how subtle structural changes can fine-tune the interaction with key molecular targets.

By continuing to probe these fundamental mechanisms, the scientific community can move beyond the serendipity that led to DEET's discovery and toward a new era of rationally designed, highly effective, and safe insect repellents.

References

-

DeGennaro, M. (2015). The mysterious multi-modal repellency of DEET. PLoS Genetics, 11(3), e1004906. [Link]

-

National Pesticide Information Center. (2011). DEET Technical Fact Sheet. [Link]

-

Wikipedia. (n.d.). DEET. [Link]

-

S.C. Johnson & Son, Inc. (n.d.). Using DEET: How Insect Repellent Works. OFF!. [Link]

-

Sub Zero. (n.d.). In-Depth Guide to DEET as an Insect Repellent. [Link]

-

Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS ONE, 9(8), e103713. [Link]

-

Afify, A., et al. (2019). Odour receptors and neurons for detection of DEET and new insect repellents. Nature, 574(7779), 554-558. [Link]

-

Maryland Pesticide Education Network. (2009). Study Finds that Mosquito Repellent DEET Affects Nervous System. [Link]

-

Legeay, S., et al. (2018). Unusual modes of action of the repellent DEET in insects highlight some human side effects. Current Opinion in Insect Science, 28, 1-7. [Link]

-

Bohbot, J. D., & Dickens, J. C. (2010). Interactions of DEET and Novel Repellents with Mosquito Odorant Receptors. Smith Scholarworks. [Link]

-

Alzugaray, S., et al. (2016). Modulation of the behavioral and electrical responses to the repellent DEET elicited by the pre-exposure to the same compound in Blattella germanica. PeerJ, 4, e2153. [Link]

-

Del Marmol, J., et al. (2023). Elucidation of the structural basis for ligand binding and translocation in conserved insect odorant receptor co-receptors. Nature Communications, 14(1), 8171. [Link]

-

Del Mármol, J., et al. (2021). The structural basis of odorant recognition in insect olfactory receptors. Nature, 597(7874), 126-131. [Link]

-

Del Marmol, J., et al. (2023). Elucidating the structural basis for ligand binding and translocation in conserved insect odorant receptor co-receptors. bioRxiv. [Link]

-

Corbel, V., et al. (2009). Evidence of inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet. BMC Biology, 7, 47. [Link]

-

Tsitsanou, K. E., et al. (2011). Anopheles gambiae odorant binding protein crystal complex with the synthetic repellent DEET: Implications for structure-based design of novel mosquito repellents. Cellular and Molecular Life Sciences, 68(11), 1953-1967. [Link]

-

Ditzen, M., Pellegrino, M., & Vosshall, L. B. (2008). Insect Odorant Receptors Are Molecular Targets of the Insect Repellent DEET. Science, 319(5871), 1838-1842. [Link]

-

PubChem. (n.d.). N,N-Diethylbenzamide. [Link]

-

PubChem. (n.d.). N,N-diethyl-3,5-dimethylbenzamide. [Link]

Sources

- 1. DEET Technical Fact Sheet [npic.orst.edu]

- 2. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. subzero.co.uk [subzero.co.uk]

- 4. Modulation of the behavioral and electrical responses to the repellent DEET elicited by the pre-exposure to the same compound in Blattella germanica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. mdpestnet.org [mdpestnet.org]

- 7. DEET - Wikipedia [en.wikipedia.org]

- 8. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The structural basis of odorant recognition in insect olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Odour receptors and neurons for detection of DEET and new insect repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Elucidating the structural basis for ligand binding and translocation in conserved insect odorant receptor co-receptors | bioRxiv [biorxiv.org]

- 13. "Interactions of DEET and Novel Repellents with Mosquito Odorant Recept" by Gariel G. Grant, Rachel R. Estrera et al. [scholarworks.smith.edu]

- 14. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. N,N-diethyl-3,5-dimethylbenzamide | C13H19NO | CID 912532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemconnections.org [chemconnections.org]

An In-depth Technical Guide to the Synthesis of N,N-Diethyl-2,3-dimethylbenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-2,3-dimethylbenzamide is a tertiary amide with a chemical structure related to the well-known insect repellent DEET (N,N-Diethyl-m-toluamide). While less common, its synthesis provides a valuable case study in amide bond formation, a cornerstone of organic and medicinal chemistry. This guide offers a detailed exploration of the predominant synthesis pathway for this compound, proceeding via an acyl chloride intermediate. We will dissect the rationale behind each synthetic step, from precursor generation to final product purification, providing field-proven protocols and mechanistic insights. Alternative methodologies employing modern coupling agents are also discussed to provide a broader context for contemporary amide synthesis. This document is structured to serve as a practical and authoritative resource, grounded in established chemical principles and supported by verifiable references.

Introduction: The Strategic Importance of Amide Synthesis

The formation of the amide bond is arguably one of the most critical reactions in the synthesis of pharmaceuticals, agrochemicals, and polymers. The direct condensation of a carboxylic acid and an amine is thermodynamically challenging due to the formation of a stable ammonium carboxylate salt, creating a high activation energy barrier.[1][2] Consequently, practical synthesis strategies rely on the "activation" of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

The most robust and historically significant method involves converting the carboxylic acid into a highly reactive acyl chloride. This activated intermediate readily undergoes nucleophilic acyl substitution with an amine to form the desired amide. This guide will focus primarily on this pathway for the synthesis of this compound, as it represents a scalable and well-understood industrial and laboratory process.

The Core Synthesis Pathway: From Xylene to Tertiary Amide

The synthesis of this compound is most logically approached as a multi-step sequence, beginning with the appropriate carboxylic acid precursor.

Step 1: Synthesis of the Precursor, 2,3-Dimethylbenzoic Acid

The starting point for our target molecule is 2,3-dimethylbenzoic acid (also known as hemellitic acid). Its synthesis is a critical first step, and various methods have been reported. One common approach involves the oxidation of the corresponding xylene isomer. Another versatile method is the carboxylation of a Grignard reagent derived from a halogenated precursor. This procedure is generally applicable for preparing various aromatic carboxylic acids.[3][4] For the purpose of this guide, we will assume the availability of 2,3-dimethylbenzoic acid as the starting material.

Table 1: Properties of Key Precursors

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|---|

| 2,3-Dimethylbenzoic Acid | 603-79-2 | C₉H₁₀O₂ | 150.17 | Starting Material |

| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 | Chlorinating Agent |

| Diethylamine | 109-89-7 | C₄H₁₁N | 73.14 | Amine Nucleophile |

Step 2: Activating the Carboxyl Group: Formation of 2,3-Dimethylbenzoyl Chloride

To overcome the low reactivity of the carboxylic acid, it is converted to the corresponding acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.[5]

The reaction proceeds by the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated. The resulting intermediate then collapses, releasing SO₂, HCl, and the final acyl chloride product.

Experimental Protocol: Synthesis of 2,3-Dimethylbenzoyl Chloride [6]

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler containing aqueous NaOH) to neutralize the HCl and SO₂ gases produced.

-

Reagents: Charge the flask with 2,3-dimethylbenzoic acid (1.0 eq) and a suitable solvent such as dry benzene or toluene.

-

Reaction: Add thionyl chloride (approx. 1.5-2.0 eq) to the mixture.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 5 hours). The reaction progress can be monitored by the cessation of gas evolution.

-

Workup: After cooling the mixture, excess thionyl chloride and the solvent are removed under reduced pressure (rotary evaporation). The resulting crude 2,3-dimethylbenzoyl chloride, typically an oil, can be used directly in the next step or purified by vacuum distillation. A reported synthesis following this method achieved a 92% yield.[6]

Step 3: Amidation: Reaction of 2,3-Dimethylbenzoyl Chloride with Diethylamine

This step is a classic example of nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen atom of diethylamine. This reaction generates a tetrahedral intermediate which then collapses, expelling the chloride ion to form the stable amide product.

A crucial consideration is the liberation of one equivalent of HCl for each equivalent of amide formed. This HCl will react with the basic diethylamine to form the non-nucleophilic diethylammonium chloride salt. To prevent this and ensure the reaction goes to completion, a base must be added to scavenge the HCl. Common choices include using an excess of the amine itself (requiring at least two equivalents), or adding a non-nucleophilic tertiary amine like triethylamine.[7] An alternative, known as the Schotten-Baumann reaction, uses an aqueous base like sodium hydroxide.[8][9]

Experimental Protocol: Synthesis of this compound (Adapted from similar procedures[7][8])

-

Setup: In a fume hood, dissolve diethylamine (1.1 eq) and triethylamine (1.2 eq) in an inert solvent like methylene chloride in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cooling: Cool the solution in an ice bath to 0°C. This is critical to control the exothermic nature of the reaction.

-

Addition: Dissolve the crude 2,3-dimethylbenzoyl chloride (1.0 eq) in a small amount of methylene chloride and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for several hours (e.g., 18 hours) to ensure the reaction is complete.

-

Workup:

-

Filter the mixture to remove the triethylamine hydrochloride salt that has precipitated.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water, dilute acid (e.g., 1M HCl) to remove excess amines, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

-

Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.[10]

Overall Synthesis Workflow

The complete, optimized pathway is a streamlined process from the activated carboxylic acid to the final amide product.

Caption: Core synthesis pathway for this compound.

Alternative Synthesis Pathway: Direct Amidation via Coupling Reagents

Modern organic synthesis often favors one-pot procedures that avoid the isolation of harsh intermediates like acyl chlorides. This is achieved using coupling reagents that activate the carboxylic acid in situ.

The general mechanism involves the carboxylic acid reacting with the coupling reagent to form a highly reactive activated ester or similar species. This intermediate is not isolated but is immediately consumed by the amine present in the reaction mixture to form the amide. This approach often proceeds under mild conditions with high yields.

A variety of coupling reagents are available, such as carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., BOP, HATU, COMU). For instance, a one-pot synthesis of DEET using COMU as a coupling reagent has been reported, which is notable for its short reaction times and lack of required purification.[11] The byproducts from these reagents are typically water-soluble, facilitating a simple extractive workup.[12][13]

Caption: General workflow for direct amidation using a coupling reagent.

Product Purification and Characterization

Regardless of the synthetic route, the final product requires purification and its identity must be confirmed.

-

Purification: The primary purification method is a liquid-liquid extraction to remove water-soluble salts and byproducts. The organic layer is then dried and concentrated. For high purity, vacuum distillation is often effective for liquid amides. Alternatively, silica gel chromatography can be employed.

-

Characterization: The identity and purity of this compound can be confirmed using standard analytical techniques.

Table 2: Physical and Spectroscopic Data

| Property | Value |

|---|---|

| CAS Number | 57806-76-5[14] |

| Molecular Formula | C₁₃H₁₉NO[14] |

| Molecular Weight | 205.30 g/mol [14] |

| Appearance | Clear yellow liquid[14] |

| ¹H NMR | Due to hindered rotation about the C-N amide bond, the two ethyl groups are diastereotopic. This results in separate, complex signals for the CH₂ (quartets) and CH₃ (triplets) groups, rather than a single quartet and triplet.[15] |

| ¹³C NMR | Will show distinct signals for the two ethyl carbons, the two aromatic methyl carbons, the four aromatic CH carbons, the aromatic quaternary carbons, and the carbonyl carbon. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch in a tertiary amide is expected around 1630-1660 cm⁻¹. |

Conclusion

The synthesis of this compound is a representative example of tertiary amide formation. The classical approach via an acyl chloride intermediate remains a highly reliable and scalable method, valued for its high yields and the use of cost-effective reagents. The detailed protocols provided herein offer a robust framework for its successful synthesis. Furthermore, an understanding of modern coupling-reagent-based methods is essential for contemporary chemists, as these one-pot procedures offer milder reaction conditions and simplified workups. This guide provides the foundational knowledge and practical steps necessary for researchers and drug development professionals to confidently approach the synthesis of this and related benzamide structures.

References

-

Synthesis of 2,3-dimethylbenzoyl chloride. PrepChem.com. [Link]

- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

-

Synthesis of N,N-Diethylbenzamide. PrepChem.com. [Link]

-

Synthesis of N,N-diethyltoluamide /DEET. ChemConnections. [Link]

-

Synthesis of 2,3-dimethyl benzoic acid. PrepChem.com. [Link]

-

A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO Cuba. [Link]

-

The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. ResearchGate. [Link]

- Preparing method of N, N-dimethylbenzamide.

-

N,N-Diethyl-3-methylbenzamide. MDPI. [Link]

-

(E)-N,N-Diethyl-2-styrylbenzamide. Organic Syntheses. [Link]

-

A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. [Link]

-

N,N-Dimethylbenzamide. PubChem, National Institutes of Health. [Link]

- Process for the manufacture of N,N-diethyl-m-toluamide by aqueous caustic procedure.

- Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction.

-

Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Chemistry Stack Exchange. [Link]

-

NMR spectrum of n,n-diethylbenzamidr. Reddit. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education, ACS Publications. [Link]

-

Mesitoic acid. Organic Syntheses. [Link]

- Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.

-

Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]

-

An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. ResearchGate. [Link]

-

Benzoic acid, 2,3-dimethyl-. NIST WebBook. [Link]

-

Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. ResearchGate. [Link]

-

Mastering Organic Synthesis: The Versatility of 2,3-Dimethylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Manufacturing Process. [Link]

- Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process.

-

the preparation of amides. Chemguide. [Link]

-

Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. nbinno.com [nbinno.com]

- 5. environmentclearance.nic.in [environmentclearance.nic.in]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. chemconnections.org [chemconnections.org]

- 9. US3870756A - Process for the manufacture of N,N-diethyl-m-toluamide by aqueous caustic procedure - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

- 13. researchgate.net [researchgate.net]

- 14. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 15. reddit.com [reddit.com]

A Technical Guide to the Solubility of N,N-Diethyl-2,3-dimethylbenzamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-Diethyl-2,3-dimethylbenzamide. In the absence of extensive published quantitative solubility data for this specific compound, this guide leverages physicochemical principles, analog-based solubility analysis, and established experimental methodologies to provide researchers, scientists, and drug development professionals with a robust framework for understanding and determining its solubility in various organic solvents. This document details the theoretical underpinnings of its expected solubility profile and furnishes a detailed, field-proven protocol for its empirical determination.

Introduction: The Imperative of Solubility in Scientific Research

Solubility is a fundamental physicochemical property that dictates the viability of a compound in a multitude of applications, from pharmaceutical formulations to materials science. For researchers and developers, a comprehensive understanding of a compound's solubility in different solvent systems is a critical first step in experimental design, process development, and product formulation. This guide focuses on this compound, a substituted benzamide whose solubility profile is crucial for its handling, application, and integration into various scientific workflows.

The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle posits that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, with its combination of a polar amide group and a nonpolar substituted aromatic ring, suggests a nuanced solubility behavior across a spectrum of organic solvents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility. These properties, summarized in Table 1, provide the basis for the expected solubility profile discussed in the subsequent section.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO | |

| Molecular Weight | 205.30 g/mol | |

| CAS Number | 57806-76-5 | [1] |

| Appearance | Not specified (likely liquid or low-melting solid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Polarity | Moderately polar | Inferred from structure |

| Hydrogen Bond Acceptor | Yes (carbonyl oxygen) | Inferred from structure |

| Hydrogen Bond Donor | No | Inferred from structure |

Predicted Solubility Profile: An Analog-Based Approach

Structural Analogs:

-

N,N-Dimethylbenzamide: Shares the core N,N-dialkylbenzamide structure but lacks the methyl groups on the benzene ring and has methyl instead of ethyl groups on the nitrogen. It is classified as a polar organic compound and is highly soluble in many organic solvents, including ethanol, acetone, and chloroform, but only slightly soluble in water.[2]

-

DEET (N,N-Diethyl-m-toluamide): A closer structural analog, featuring the N,N-diethylamide group and a single methyl group on the benzene ring. DEET is generally soluble in polar organic solvents like ethanol and acetone and is miscible with 2-propanol, cottonseed oil, and propylene glycol.[3][4] Its solubility in water is limited.[5]

Based on the established solubility of these analogs, a qualitative solubility profile for this compound is proposed in Table 2.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The polar amide group can interact with the hydroxyl group of the solvent. |

| Polar Aprotic | Acetone, Acetonitrile | High | The dipole-dipole interactions between the polar amide group and the solvent lead to good solubility. |

| Nonpolar | Toluene, Hexane | Moderate to Low | The nonpolar substituted benzene ring will have some affinity for nonpolar solvents, but the polar amide group will limit overall solubility. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents can effectively solvate both the polar and nonpolar regions of the molecule. |

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the gold standard.[6] This method, recommended by the World Health Organization (WHO), determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[7][8]

Principle

An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured, representing the equilibrium solubility.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired organic solvents. The presence of undissolved solid is crucial for achieving equilibrium.[9]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached, typically between 24 and 72 hours.[9]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the settling of excess solid. To ensure complete removal of particulate matter, centrifuge the vials or filter the supernatant through a chemically resistant filter (e.g., PTFE).[10]

-

Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[7]

Factors Influencing Solubility

The solubility of this compound is not an intrinsic constant but is influenced by several external factors. A visual representation of these influencing factors is provided below.

Caption: Key Factors Influencing Solubility.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. It is therefore critical to control and report the temperature at which solubility is determined.

-

Solvent Properties: As detailed in the predicted solubility profile, the polarity and hydrogen bonding capabilities of the solvent are primary determinants of solubility.

-

Purity of the Compound: Impurities in the this compound sample can affect its measured solubility.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to similar chemical compounds. Based on safety data for structural analogs, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating physicochemical principles, analog-based predictions, and a detailed experimental protocol, this document equips researchers and developers with the necessary tools and knowledge to effectively assess and utilize this compound in their work. The provided shake-flask methodology offers a reliable path to generating the precise, quantitative data required for informed decision-making in research and development.

References

-

Solubility of Things. N,N-Dimethylbenzamide. [Link]

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]

-

Solubility of Things. DEET. [Link]

-

National Toxicology Program. N,N-Diethyl-m-toluamide (DEET). [Link]

-

Quora. How do you perform the shake flask method to determine solubility?. [Link]

-

U.S. Environmental Protection Agency. N,N-Diethyl-M-Toluamide (DEET) Pesticide Registration Standard. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

World Health Organization. (2024). TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments.... [Link]

-

PubChem. N,N-Dimethylbenzamide. [Link]

-

World Health Organization. WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-seventh report. [Link]

-

National Center for Biotechnology Information. Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). [Link]

-

ResearchGate. Preparation and characterization of physicochemical properties of N, N-diethyl-meta-toluamide niosomes. [Link]

-

PubChem. N,N-Diethylbenzamide. [Link]

Sources

- 1. This compound | 57806-76-5 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. who.int [who.int]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. quora.com [quora.com]

- 10. enamine.net [enamine.net]

N,N-Diethyl-2,3-dimethylbenzamide molecular weight and formula

An In-depth Technical Guide to the Molecular Properties of N,N-Diethyl-2,3-dimethylbenzamide

This guide provides a detailed examination of the fundamental molecular characteristics of this compound, a substituted aromatic amide of interest in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document elucidates the core physicochemical properties, their empirical and theoretical determination, and their significance in scientific applications.

Executive Summary: Core Molecular Identifiers

This compound is a chemical compound defined by a specific arrangement of atoms, giving rise to its unique properties and behavior. The primary molecular identifiers, which form the basis of its chemical identity, are its molecular formula and molecular weight. These values are critical for a multitude of applications, from stoichiometric calculations in synthesis to interpretation of mass spectrometry data.

Based on established chemical data, the core properties are:

These identifiers distinguish it from structurally related isomers such as N,N-Diethyl-3,5-dimethylbenzamide (CAS 15930-57-1), which shares the same molecular formula and weight but differs in the substitution pattern on the aromatic ring.[3]

Elucidation of the Molecular Formula: C₁₃H₁₉NO

The molecular formula, C₁₃H₁₉NO, is an empirical representation of the elemental composition of one molecule of this compound. It specifies that each molecule is constituted of:

-

13 Carbon (C) atoms

-

19 Hydrogen (H) atoms

-

1 Nitrogen (N) atom

-

1 Oxygen (O) atom

This composition is derived from the molecule's structural components: a benzene ring substituted with two methyl groups, and a diethylamide functional group.

Structural Causality of the Formula

The formula can be deconstructed by analyzing the molecule's constituent parts:

-

Benzene Ring (C₆H₄): A base phenyl group with four attached hydrogens.

-

Two Methyl Groups (2 x CH₃): Replacing two hydrogens on the ring.

-

Amide Group (-C(=O)N-): The carbonyl and nitrogen linker.

-

Two Ethyl Groups (2 x C₂H₅): Attached to the nitrogen atom.

Summing these components (C₆H₄ + 2CH₃ + CON + 2C₂H₅) confirms the total elemental count as C₁₃H₁₉NO. This precise composition is fundamental for predicting spectroscopic signatures and for the design of synthetic pathways.

Determination of Molecular Weight: 205.3 g/mol

The molecular weight (MW) is the mass of one mole of the substance. It is a cornerstone for quantitative analysis, enabling the conversion between mass and molar quantities, which is essential for preparing solutions of known concentration and for calculating reaction yields.

Calculation from Atomic Weights

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula. Using the standard atomic weights from the IUPAC Periodic Table:

-

Carbon (C): ~12.011 u

-

Hydrogen (H): ~1.008 u

-

Nitrogen (N): ~14.007 u

-

Oxygen (O): ~15.999 u

Calculation: (13 x 12.011) + (19 x 1.008) + (1 x 14.007) + (1 x 15.999) = 205.298 g/mol

This value is typically rounded to 205.3 g/mol for most laboratory applications.[1][2]

Data Presentation: Molecular Composition and Weight

| Element | Symbol | Count | Atomic Weight (u) | Total Contribution (u) |

| Carbon | C | 13 | 12.011 | 156.143 |

| Hydrogen | H | 19 | 1.008 | 19.152 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 205.298 |

Experimental Verification Workflow

While the molecular formula and weight can be calculated theoretically, they must be confirmed empirically. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To experimentally confirm the elemental composition and monoisotopic mass of this compound.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock to a final concentration of 1-10 µg/mL in the same solvent.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer, capable of mass accuracy below 5 ppm.

-

Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. The amide nitrogen is a site of protonation, leading to the formation of the [M+H]⁺ ion.

-

Data Acquisition: Acquire the mass spectrum over a range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-400).

-

Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion. The theoretical monoisotopic mass of C₁₃H₁₉NO is 205.1467 u. The expected m/z for the protonated molecule [C₁₃H₂₀NO]⁺ is 206.1545.

-

Measure the accurate mass of this peak.

-

Use the instrument's software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical formula (C₁₃H₁₉NO). The mass error should be less than 5 ppm.

-

Self-Validating System & Trustworthiness

This protocol is self-validating. The high mass accuracy of the instrument provides a high degree of confidence in the generated formula. An internal calibrant should be run concurrently to ensure the instrument is performing within specification. A successful experiment will yield a measured mass that matches the theoretical mass within a narrow tolerance (e.g., ± 0.001 Da), confirming the compound's identity.

Workflow Diagram

Caption: High-Resolution Mass Spectrometry workflow for formula verification.

Structural Isomerism and Its Importance

It is critical for researchers to recognize that molecular formula and weight alone do not uniquely identify a compound. Isomers, such as this compound and N,N-Diethyl-3,5-dimethylbenzamide, share these properties but have different chemical structures and, consequently, different physical, chemical, and biological properties.[3] Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are required to definitively establish the substitution pattern on the aromatic ring and confirm the precise isomeric structure.

Caption: Relationship between isomers and their shared/distinct properties.

Conclusion

The molecular formula (C₁₃H₁₉NO) and molecular weight (205.3 g/mol ) of this compound are foundational data points for any scientific investigation involving this compound. They are derived from its atomic composition and are readily verifiable using standard analytical techniques like high-resolution mass spectrometry. Understanding these core properties is the first and most crucial step in ensuring the accuracy, reliability, and reproducibility of experimental work in chemical synthesis, analysis, and drug development.

References

- This compound, min 98% (GC). CP Lab Chemicals.

- This compound | 57806-76-5. ChemicalBook.

- N,N-diethyl-3,5-dimethylbenzamide | C13H19NO | CID 912532. PubChem, National Institutes of Health.

Sources

Spectroscopic Data of N,N-Diethyl-2,3-dimethylbenzamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,N-Diethyl-2,3-dimethylbenzamide (CAS 57806-76-5), a substituted aromatic amide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral data are explained to provide a deeper understanding of the molecular structure and its spectroscopic properties.

Introduction

This compound is a tertiary amide with a molecular formula of C₁₃H₁₉NO. Its structure, characterized by a disubstituted benzene ring attached to a diethylamide group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for tracking its behavior in various chemical and biological systems. This guide will delve into the practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Molecular Structure:

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ was used to obtain the data presented here.

-

Instrument Setup: Use a high-field NMR spectrometer, for instance, a 400 MHz instrument.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters to set include the spectral width, number of scans, and relaxation delay. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20-7.10 | m | 2H | Aromatic H |

| 6.90 | d, J = 8 Hz | 1H | Aromatic H |

| 3.70-3.55 | m | 1H | N-CH₂ |

| 3.35-3.20 | m | 1H | N-CH₂ |

| 3.15-2.90 | m | 2H | N-CH₂ |

| 2.25 | s | 3H | Ar-CH₃ |

| 2.07 | s | 3H | Ar-CH₃ |

| 1.17 | t, J = 7 Hz | 3H | N-CH₂-CH₃ |

| 0.95 | t, J = 7 Hz | 3H | N-CH₂-CH₃ |

Source: Johannes et al., ACS Med. Chem. Lett. 2015, 6, 9, 1043–1047[1]

Interpretation:

The ¹H NMR spectrum reveals several key features of the this compound structure.

-

Aromatic Region: The signals between δ 6.90 and 7.20 ppm correspond to the three protons on the benzene ring. The multiplicity (multiplet and doublet) is consistent with a 1,2,3-trisubstituted aromatic system.

-

Diethylamide Group: A notable feature of N,N-disubstituted amides is the restricted rotation around the C-N bond due to its partial double bond character. This can lead to magnetic inequivalence of the two ethyl groups, or even the two methylene protons within each ethyl group. In this spectrum, the methylene (N-CH₂) protons appear as complex multiplets between δ 2.90 and 3.70 ppm, and the methyl (N-CH₂-CH₃) protons give rise to two distinct triplets at δ 1.17 and 0.95 ppm. This observation strongly supports the hindered rotation around the amide bond.

-

Aromatic Methyl Groups: The two sharp singlets at δ 2.25 and 2.07 ppm are assigned to the two methyl groups attached to the aromatic ring. Their distinct chemical shifts confirm their different positions (ortho and meta to the amide group).

Figure 2. Correlation of ¹H NMR signals to structural features.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol:

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: A larger number of scans is typically needed to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Predicted Data Summary:

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~171 | C=O |

| ~138 | Aromatic C-N |

| ~136 | Aromatic C-CH₃ |

| ~134 | Aromatic C-CH₃ |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~43 | N-CH₂ |

| ~39 | N-CH₂ |

| ~20 | Ar-CH₃ |

| ~16 | Ar-CH₃ |

| ~14 | N-CH₂-CH₃ |

| ~13 | N-CH₂-CH₃ |

Note: These are predicted values and may differ from experimental results.

Interpretation:

-

Carbonyl Carbon: The signal for the carbonyl carbon (C=O) is expected to be the most downfield, typically around δ 171 ppm.

-

Aromatic Carbons: The six aromatic carbons will appear in the range of δ 125-140 ppm. The carbons attached to the nitrogen and methyl groups will have distinct chemical shifts from those attached to hydrogen.

-

Aliphatic Carbons: The carbons of the diethylamide group are expected in the upfield region. Due to hindered rotation, the two methylene carbons (N-CH₂) and the two methyl carbons (N-CH₂-CH₃) are predicted to be non-equivalent, giving rise to four distinct signals. The two aromatic methyl carbons will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory is recorded first and subtracted from the sample spectrum.

Predicted Data Summary:

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2970, 2930, 2870 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1630 | C=O stretch | Tertiary Amide |

| ~1450, 1380 | C-H bend | Aliphatic (CH₂, CH₃) |

| ~1280 | C-N stretch | Amide |

| ~1100-1000 | C-C stretch | |

| ~800-700 | C-H bend | Aromatic (out-of-plane) |

Interpretation:

-

C=O Stretch: The most prominent peak in the IR spectrum of an amide is the carbonyl (C=O) stretching vibration. For a tertiary amide like this compound, this is expected to appear as a strong band around 1630 cm⁻¹.

-

C-H Stretches: The absorptions around 2970-2870 cm⁻¹ are characteristic of the C-H stretching vibrations of the ethyl and methyl groups.

-

C-N Stretch: The C-N stretching vibration of the amide group is typically observed in the region of 1280 cm⁻¹.

-

Aromatic C-H Bending: The out-of-plane C-H bending vibrations of the substituted benzene ring are expected in the fingerprint region (below 1000 cm⁻¹), and their exact positions can provide clues about the substitution pattern.

Mass Spectrometry (MS)